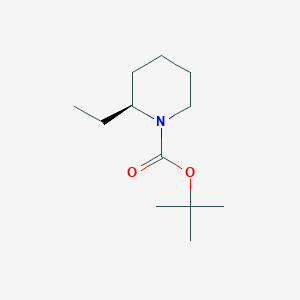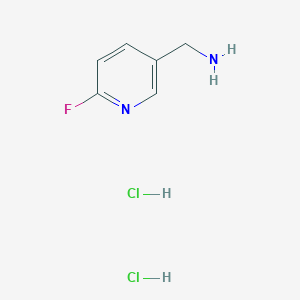
(6-Fluoropyridin-3-yl)methanamine dihydrochloride
Overview
Description
“(6-Fluoropyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C6H9Cl2FN2 . It is also known by other names such as 2-Fluoro-5-(aminomethyl)pyridine and 3-Pyridinemethanamine, 6-fluoro- . The compound has a molecular weight of 199.05 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C6H7FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 . The Canonical SMILES is C1=CC(=NC=C1CN)F . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 126.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its topological polar surface area is 38.9 Ų . The compound has a complexity of 87.1 .Scientific Research Applications
Imaging and Diagnostic Applications
Positron Emission Tomography (PET) in Parkinson's Disease Research : The compound, specifically its analog 6-fluorodopa (6-FD), is used with PET imaging for visualizing dopamine and its metabolites in nigrostriatal nerve endings. This has been instrumental in detecting subclinical damage to the nigrostriatal pathway, providing insights into Parkinson's disease etiology and progression (Calne et al., 1985).
Localization of Medullary Thyroid Carcinoma Metastasis : The compound, particularly its form 6-[(18)F]fluorodopamine, has been utilized in PET scans to localize medullary thyroid cancer metastases. This application is pivotal in the early detection and treatment of metastatic cancers (Gourgiotis et al., 2003).
Cardiac Sympathetic Innervation Imaging : 6-[18F]fluorodopamine PET scanning has been used to visualize left ventricular myocardium and assess cardiac sympathetic innervation and function noninvasively in humans. This application holds potential for diagnosing and monitoring cardiovascular diseases (Goldstein et al., 1993).
Localization of Metastatic Pheochromocytoma : 6-[(18)F]-fluorodopamine PET has shown superior efficacy compared to traditional scintigraphy methods in localizing metastatic pheochromocytoma, aiding in accurate diagnosis and treatment planning (Ilias et al., 2003).
Biochemical Research and Drug Metabolism
Investigating Drug-Induced Toxicity : Genetic variations in metabolizing enzymes, such as DPYD, are critical in understanding drug-induced toxicities. The compound's metabolites and its interactions have been studied to predict and manage adverse reactions in chemotherapy, specifically with fluoropyrimidine-based drugs (Deenen et al., 2016).
Determining Metabolic Phenotypes in Cancer Treatment : Studies have explored how genetic polymorphisms, including those affecting the metabolism of compounds like (6-Fluoropyridin-3-yl)methanamine dihydrochloride, influence patient responses to cancer treatments, contributing to personalized medicine approaches (Daigo et al., 2002).
Safety and Hazards
properties
IUPAC Name |
(6-fluoropyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURXRRGRNPUXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3040301.png)

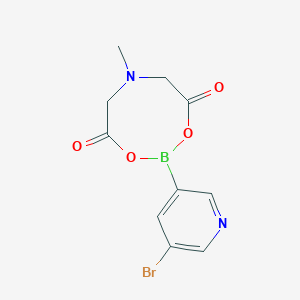
![2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3040305.png)
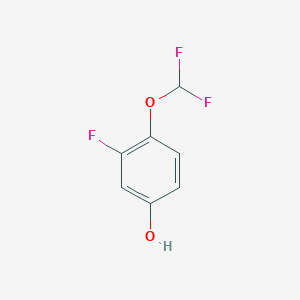
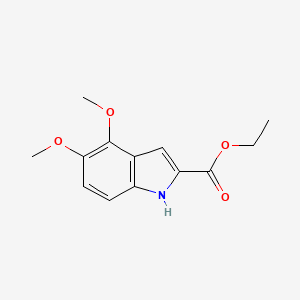
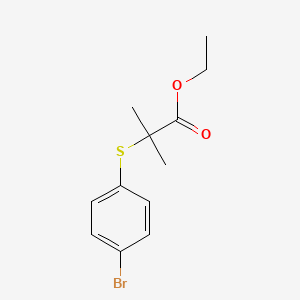
![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide](/img/structure/B3040312.png)
